20-Hydroxyeicosatetraenoic acid is a metabolite derived from arachidonic acid, primarily synthesized by the cytochrome P450 enzyme systems, specifically the CYP4A and CYP4F families. This compound plays a significant role in various physiological processes, including vascular function, inflammation, and cellular signaling. It has been implicated in the regulation of blood pressure and the modulation of renal function, making it a subject of interest in cardiovascular and renal research.
20-Hydroxyeicosatetraenoic acid is produced in various tissues, with notable synthesis occurring in the kidneys, brain, and vascular tissues. The production of this compound is often upregulated in pathological conditions such as cancer and hypertension, where it contributes to tumor growth and angiogenesis .
20-Hydroxyeicosatetraenoic acid falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. It is classified as a hydroxy fatty acid due to the presence of a hydroxyl group at the 20th carbon position of its eicosa structure.
The synthesis of 20-Hydroxyeicosatetraenoic acid occurs through the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes. Specifically, CYP4A and CYP4F enzymes catalyze this conversion. The process typically involves the following steps:
The synthesis can be quantitatively analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of 20-Hydroxyeicosatetraenoic acid levels in biological samples by monitoring specific mass-to-charge ratios corresponding to the compound .
The molecular formula for 20-Hydroxyeicosatetraenoic acid is C20H32O3. Its structure features a long hydrocarbon chain typical of eicosanoids, with a hydroxyl group (-OH) at the 20th carbon position.
20-Hydroxyeicosatetraenoic acid participates in various biochemical reactions:
The reactions involving 20-Hydroxyeicosatetraenoic acid are often studied using in vitro assays to evaluate its effects on cell lines or isolated tissues under controlled conditions .
The mechanism by which 20-Hydroxyeicosatetraenoic acid exerts its biological effects involves several steps:
Studies have shown that inhibitors of 20-Hydroxyeicosatetraenoic acid synthesis can significantly reduce tumor growth in renal carcinoma models, indicating its critical role in cancer biology .
Relevant analyses often involve assessing its stability under various conditions and its interactions with other biomolecules .
20-Hydroxyeicosatetraenoic acid has several important applications in scientific research:
20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 (CYP450)-derived eicosanoid that serves as a potent signaling molecule with diverse physiological and pathological roles. Produced primarily via ω-hydroxylation of arachidonic acid by CYP4A and CYP4F isoforms, 20-HETE regulates vascular tone, renal tubular function, and inflammatory responses [2] [4] [9]. In vascular smooth muscle, it induces vasoconstriction by inhibiting calcium-activated potassium (K⁺) channels and enhancing calcium influx. In renal tubules, it inhibits sodium reabsorption through suppression of Na⁺-K⁺-ATPase and Na⁺-K⁺-2Cl⁻ cotransporters [4] [8]. Under pathological conditions such as ischemia-reperfusion (I/R) injury, 20-HETE overproduction contributes to oxidative stress, endothelial dysfunction, and inflammation [1] [3].
20-HEDE (20-hydroxyeicosa-6(Z),15(Z)-dienoic acid, WIT 002) is a rationally designed synthetic analog that antagonizes 20-HETE signaling. Its structural modifications—specifically the repositioned double bonds at C6 and C15—enhance metabolic stability while preserving high-affinity binding to 20-HETE receptors. Unlike endogenous 20-HETE, 20-HEDE lacks two of the four double bonds, rendering it resistant to autoxidation and metabolism by cyclooxygenases and lipoxygenases [1] [5] [7]. This biochemical resilience makes it an invaluable pharmacological tool for dissecting 20-HETE pathways.
Table 1: Structural and Functional Comparison of 20-HETE and 20-HEDE
Property | 20-HETE | 20-HEDE |
---|---|---|
Chemical Name | 20-Hydroxyeicosatetraenoic acid | 20-Hydroxyeicosa-6(Z),15(Z)-dienoic acid |
Double Bonds | 4 (C5, C8, C11, C14) | 2 (C6, C15) |
Metabolic Stability | Low (rapidly oxidized) | High (resists autoxidation) |
Primary Target | GPR75 receptor, ion channels | 20-HETE receptor antagonism |
Vasoactive Effect | Potent constriction | Blocks 20-HETE-induced constriction |
The development of 20-HEDE emerged from the need to overcome limitations of early 20-HETE pathway inhibitors. HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a selective CYP4A inhibitor, effectively reduced 20-HETE synthesis but lacked receptor-specific actions [1] [3]. Initial studies in isolated perfused kidneys and uninephrectomized rat models demonstrated that HET0016 attenuated I/R injury by reducing 20-HETE overproduction. However, questions remained about its pharmacokinetics and tissue distribution during reperfusion [3].
20-HEDE was developed as a targeted antagonist to directly block 20-HETE signaling without affecting its synthesis. Early functional characterization revealed its ability to competitively inhibit 20-HETE-induced vasoconstriction in renal and cerebral arterioles. In renal I/R models, intra-arterial administration of 20-HEDE (20 µg) accelerated the recovery of medullary perfusion and cortical reoxygenation during reperfusion, paralleling the protective effects of HET0016 [1] [3]. Notably, 20-HEDE reduced tubular necrosis scores by 63% in the outer medulla and 69% in the cortex, while simultaneously suppressing inflammatory cell infiltration and apoptosis [1].
Beyond vascular and renal applications, 20-HEDE demonstrated efficacy in oncology research. In athymic nude mice implanted with 786-O renal carcinoma cells, daily administration of 20-HEDE suppressed tumor growth by 84%, even when treatment commenced after tumors reached palpable sizes (~0.1 cm³) [5] [10]. This highlighted its potential as a research tool for investigating 20-HETE's role in cancer proliferation and invasion.
Table 2: Key Milestones in 20-HEDE Development
Year Range | Development Phase | Key Findings |
---|---|---|
2000–2005 | Target Validation | 20-HETE identified as mediator of I/R injury; HET0016 shows protective effects |
2005–2010 | Compound Optimization | Synthesis of dienoic analogs with improved metabolic stability |
2010–Present | Functional Characterization | 20-HEDE validated in renal I/R, cancer, and vascular models [1] [5] [10] |
20-HEDE exerts its effects through precise modulation of 20-HETE signaling cascades, acting primarily via three interconnected mechanisms:
Vascular Reactivity Modulation: 20-HETE sensitizes vascular smooth muscle to constrictor stimuli by inhibiting the large-conductance Ca²⁺-activated K⁺ (BKₐ) channel, inducing membrane depolarization and voltage-dependent Ca²⁺ influx. 20-HEDE reverses this effect by competitively binding to the 20-HETE recognition site on the channel complex. In renal I/R models, this translates to improved medullary blood flow during reperfusion, as 20-HEDE administration enhances tissue oxygenation by 40% compared to controls [1] [9]. Additionally, 20-HEDE disrupts 20-HETE's facilitation of angiotensin II (Ang II) and endothelin-1 (ET-1) signaling, which normally involve CYP450-dependent amplification of Gq-coupled receptor cascades [8] [9].
Tubular Transport Regulation: In the renal thick ascending limb (TAL), 20-HETE inhibits Na⁺-K⁺-2Cl⁻ cotransport by suppressing the apical 70 pS K⁺ channel. 20-HEDE antagonizes this effect, indirectly modulating electrolyte reabsorption. However, its primary renoprotective action during I/R injury stems from mitigating 20-HETE-driven inflammation and apoptosis rather than directly altering transport. By reducing caspase-3 activation and polymorphonuclear leukocyte infiltration, 20-HEDE preserves tubular architecture [1] [3] [8].
Receptor-Mediated Signaling: 20-HETE activates the Gq-coupled receptor GPR75, triggering downstream effectors including phospholipase C (PLC), protein kinase C (PKC), and the epidermal growth factor receptor (EGFR). This cascade promotes NADPH oxidase activation, reactive oxygen species (ROS) generation, and nuclear factor kappa B (NF-κB)-driven inflammation. 20-HEDE functions as a high-affinity GPR75 antagonist, disrupting this pathway at its origin. In vascular endothelia, this prevents eNOS uncoupling and preserves nitric oxide (NO) bioavailability [2] [9]. In cancer models, 20-HEDE inhibits 20-HETE-induced STAT3 activation and PD-L1 upregulation, thereby attenuating immune evasion mechanisms in non-small cell lung cancer [5] [7].
Table 3: Pathway-Specific Actions of 20-HEDE
Pathway | 20-HETE Action | 20-HEDE Antagonism | Functional Outcome |
---|---|---|---|
BKₐ Channel Modulation | Channel inhibition → Vasoconstriction | Restores channel activity | Improved tissue perfusion |
GPR75/EGFR Transactivation | Activates PKC/MAPK/NF-κB cascade | Blocks receptor activation | Reduced inflammation and oxidative stress |
Tubular Transport | Inhibits Na⁺ reabsorption | Indirect modulation via signaling blockade | Attenuated I/R-induced apoptosis |
Tumorigenic Signaling | Promotes EMT, MMP-2 activation | Inhibits STAT3/PD-L1 axis | Suppressed tumor invasion and growth |
20-HEDE has also illuminated 20-HETE's role in non-vascular receptors. Evidence suggests it attenuates 20-HETE-mediated activation of TRPV1 channels in sensory neurons, which may contribute to neurogenic inflammation and pain signaling [6]. Furthermore, by antagonizing 20-HETE's interaction with GPR40 (FFAR1), 20-HEDE helps clarify this eicosanoid's involvement in insulin secretion and pancreatic β-cell function [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1